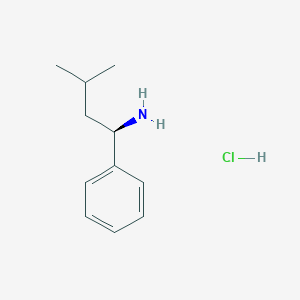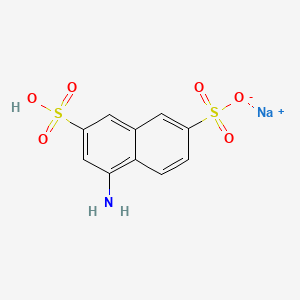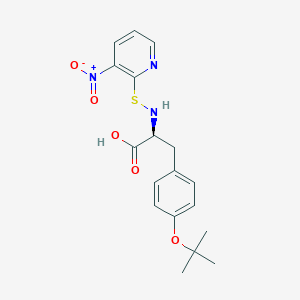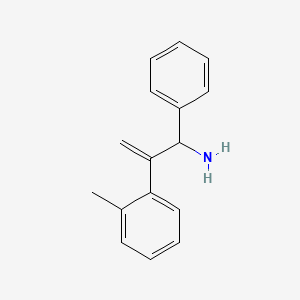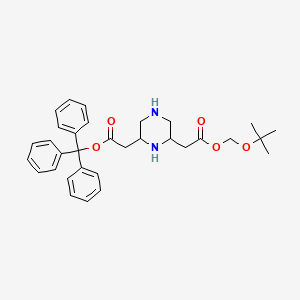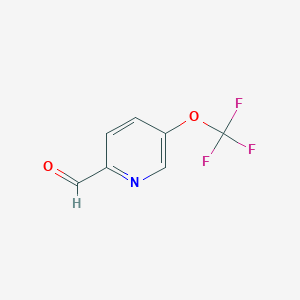
5-(trifluoromethoxy)picolinaldehyde
Vue d'ensemble
Description
5-(trifluoromethoxy)picolinaldehyde is a versatile organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which significantly influences its chemical properties and reactivity. It is widely used in various fields of research and industry due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 5-(trifluoromethoxy)picolinaldehyde typically involves the introduction of the trifluoromethoxy group onto the pyridine ring, followed by the formation of the carbaldehyde group. One common synthetic route includes the reaction of 5-bromo-2-pyridinecarboxaldehyde with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(trifluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. Major products formed from these reactions include 5-(Trifluoromethoxy)pyridine-2-carboxylic acid, 5-(Trifluoromethoxy)pyridine-2-methanol, and other substituted pyridine derivatives .
Applications De Recherche Scientifique
5-(trifluoromethoxy)picolinaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 5-(trifluoromethoxy)picolinaldehyde exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
5-(trifluoromethoxy)picolinaldehyde can be compared with other similar compounds, such as:
5-(Trifluoromethoxy)pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
5-(Trifluoromethyl)pyridine-2-carbaldehyde: The trifluoromethyl group is less electron-withdrawing than the trifluoromethoxy group, leading to differences in chemical behavior.
2-(Trifluoromethyl)pyridine-5-carbaldehyde: The position of the trifluoromethyl group on the pyridine ring influences the compound’s reactivity and interactions with other molecules
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
5-(trifluoromethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAHHCTXVQVVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701617 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-05-6 | |
| Record name | 5-(Trifluoromethoxy)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


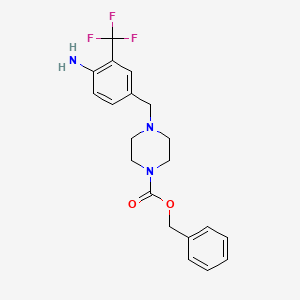
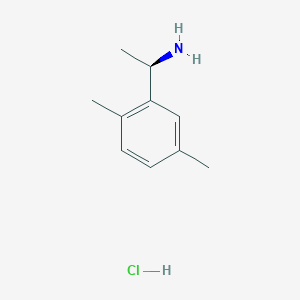
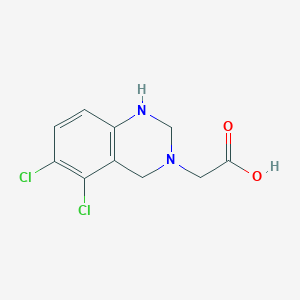

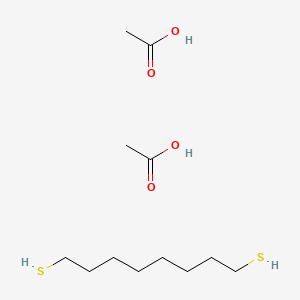
![4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid](/img/structure/B1505046.png)
